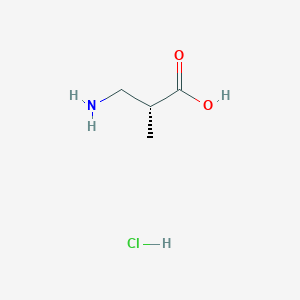

(R)-3-Amino-2-methylpropanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

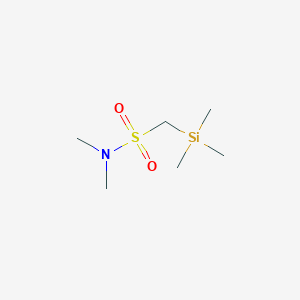

“®-3-Amino-2-methylpropanoic acid hydrochloride” is a specific form of an amino acid derivative. The “®” denotes the specific stereochemistry of the molecule, indicating it’s a chiral molecule . The “hydrochloride” part suggests that this compound is a salt formed with hydrochloric acid .

Synthesis Analysis

The synthesis of such compounds often involves techniques like chiral separation . The “®” in the name suggests that this compound is one of the two possible enantiomers, and its synthesis might involve methods to ensure the correct stereochemistry .

Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various techniques. For instance, X-ray diffraction analysis can be used to determine the absolute configuration of an enantiomer .

Chemical Reactions Analysis

The compound, being an amino acid derivative, might undergo reactions similar to those of amino acids. For example, it might participate in acid-base reactions, given the presence of both amino and carboxylic acid functional groups .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as solubility, melting point, and boiling point would be influenced by the presence of the amino and carboxylic acid functional groups .

Scientific Research Applications

Applications in Chromatography and Mass Spectrometry

(R)-3-Amino-2-methylpropanoic acid hydrochloride, due to its polar nature, finds significant application in chromatographic techniques, particularly Hydrophilic Interaction Chromatography (HILIC). HILIC is a powerful alternative to traditional reversed-phase liquid chromatography for separating polar, weakly acidic, or basic samples. It utilizes polar columns in aqueous-organic mobile phases rich in organic solvents, enhancing ionization in mass spectrometry. This technique is applicable for peptides, proteins, oligosaccharides, drugs, metabolites, and various natural compounds analysis, offering complementary selectivity to reversed-phase and other chromatographic modes. It's particularly useful for two-dimensional applications, combining HILIC with other systems for comprehensive analyses (Jandera, 2011).

Role in Analytical Biochemistry

The compound's relevance extends to analytical biochemistry, where it participates in reactions crucial for the detection, isolation, and analysis of amino acids, peptides, and proteins. One notable application is in the ninhydrin reaction, which forms a purple dye with primary amino groups, essential across various scientific disciplines including agricultural, biochemical, clinical, and nutritional sciences. This reaction underpins many manual and automated analytical techniques for these biomolecules, highlighting the compound's importance in biochemical analysis and research (Friedman, 2004).

Pharmacological Research

In pharmacological research, derivatives of (R)-3-Amino-2-methylpropanoic acid hydrochloride are explored for their potent and selective inhibition of neurotransmitter uptake, demonstrating significant potential in the treatment of chronic seizure disorders. Tiagabine, for example, is an anticonvulsant agent derived from this compound, illustrating its application in developing treatments for epilepsy and related seizure disorders. This research underscores the compound's utility in neuroscience and drug development (Suzdak & Jansen, 1995).

Contributions to Food Science

In food science, derivatives like mimosine, derived from (R)-3-Amino-2-methylpropanoic acid hydrochloride, exhibit various biological activities such as anticancer, anti-inflammation, and antiviral effects. These properties are leveraged in researching natural additives and therapeutic agents, indicating the compound's broader implications in nutritional science and functional food development (Nguyen & Tawata, 2016).

Metabolomics and Pharmaceutical Analysis

Lastly, in metabolomics and pharmaceutical analysis, the application of (R)-3-Amino-2-methylpropanoic acid hydrochloride in HILIC coupled with mass spectrometry (MS) enables the comprehensive analysis of polar compounds, including pharmaceuticals, metabolites, and biomarkers. This approach offers enhanced detection capabilities and metabolite coverage, essential for drug development and clinical diagnostics (Tang et al., 2016).

Safety And Hazards

properties

IUPAC Name |

(2R)-3-amino-2-methylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-3(2-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGBOMJVYQTWRN-AENDTGMFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433358 |

Source

|

| Record name | (R)-3-Amino-2-methylpropanoic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Amino-2-methylpropanoic acid hydrochloride | |

CAS RN |

132605-98-2 |

Source

|

| Record name | (R)-3-Amino-2-methylpropanoic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B174157.png)

![9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B174170.png)

![1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride](/img/structure/B174174.png)